molecular formula C20H17F3N4O2S B2962623 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine CAS No. 1021131-39-4

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine

Cat. No.: B2962623
CAS No.: 1021131-39-4
M. Wt: 434.44
InChI Key: NFPVYMFFJFZEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 3-position with a 4-((2,4-difluorophenyl)sulfonyl)piperazine group and at the 6-position with a 4-fluorophenyl group. Its molecular formula is C₁₈H₁₈F₂N₆O₂S (molecular weight: 420.44 g/mol) . The sulfonyl-piperazine moiety enhances solubility and bioavailability, while fluorinated aromatic groups improve metabolic stability and target binding affinity.

Properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S/c21-15-3-1-14(2-4-15)18-6-8-20(25-24-18)26-9-11-27(12-10-26)30(28,29)19-7-5-16(22)13-17(19)23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPVYMFFJFZEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds and suitable coupling reactions.

    Attachment of the difluorophenyl sulfonyl group: This is often done using sulfonylation reactions with difluorophenyl sulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Piperazine-Sulfonyl Region

Key structural analogs differ in the substituents on the sulfonyl-linked phenyl ring or piperazine group.

Compound Name Molecular Formula Molecular Weight Substituent on Sulfonyl-Phenyl Key Properties/Activities Reference
Target Compound C₁₈H₁₈F₂N₆O₂S 420.44 2,4-Difluorophenyl N/A (structural focus)
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine C₁₈H₁₉ClN₆O₂S 418.90 3-Chlorophenyl Higher lipophilicity (Cl vs. F)
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine C₂₆H₂₈N₆O₂S 488.60 Biphenyl-4-yl Enhanced π-π stacking for receptor binding
3-(4-Ethylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine C₂₀H₂₇N₇O₄S 461.50 4-Nitrophenyl Electron-withdrawing NO₂ group; potential CNS activity

Key Observations :

  • Electron-Withdrawing Groups: The 2,4-difluorophenyl group in the target compound balances lipophilicity and metabolic stability, whereas the 4-nitrophenyl analog (NO₂) may improve CNS penetration but risks toxicity .
  • Chlorophenyl vs.

Variations in the Pyridazine Substituents

The 6-position of pyridazine is critical for activity. Substitutions here modulate target selectivity and potency.

Compound Name 6-Position Substituent Biological Activity Reference
Target Compound 4-Fluorophenyl Unknown (analogs show anti-inflammatory effects)
(6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinon-2-yl)acetic acid (IVe) 2-Fluorophenyl + acetic acid Anti-inflammatory, analgesic (superior to ASA)
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Methoxyphenyl Potential serotonin/dopamine receptor modulation
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one Morpholin-4-yl Improved solubility; kinase inhibition potential

Key Observations :

  • 4-Fluorophenyl : Enhances aromatic interactions with hydrophobic enzyme/receptor pockets. Analogs with this group show anti-inflammatory activity .
  • Morpholine or Methoxy Groups : Increase solubility and may improve pharmacokinetic profiles .

Biological Activity

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(4-fluorophenyl)pyridazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure

The compound features a pyridazine core substituted with a piperazine moiety and difluorophenyl and fluorophenyl groups. The presence of the sulfonyl group enhances its pharmacological properties.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Monoamine Oxidase Inhibition : Similar compounds have shown potent inhibition of monoamine oxidase (MAO), particularly MAO-B, which is relevant in treating neurodegenerative diseases such as Alzheimer's. For instance, derivatives with similar structures demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .
  • Anticancer Activity : Studies on related pyridazine derivatives suggest potential anticancer properties. Compounds with similar structural features have exhibited cytotoxic effects against various cancer cell lines, making them candidates for further investigation .
  • Neuroprotective Effects : The ability to inhibit MAO-B may also confer neuroprotective properties, potentially mitigating oxidative stress in neuronal tissues .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of the compound:

  • Cell Viability Assays : The cytotoxic effects were tested on fibroblast cell lines (L929). The compound showed varying degrees of toxicity depending on concentration, indicating a need for careful dose management in therapeutic applications .
  • Enzyme Inhibition Assays : The compound was assessed for its ability to inhibit MAO-A and MAO-B enzymes. Results indicated that it could be a reversible and selective inhibitor, with implications for treating mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substitutions on the piperazine and pyridazine rings:

SubstitutionEffect on ActivityReference
2,4-DifluorophenylIncreased MAO-B inhibition
4-FluorophenylEnhanced cytotoxicity
Sulfonyl GroupImproved solubility and bioavailability

Case Studies

  • Neurodegenerative Disorders : A study evaluating similar pyridazinone derivatives found that compounds with fluorinated phenyl groups exhibited significant MAO-B inhibition, suggesting their potential as neuroprotective agents in Alzheimer's disease models .
  • Cancer Therapeutics : Research on related compounds identified their efficacy against various cancer cell lines, showcasing the potential for developing new anticancer therapies based on this scaffold .

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound while ensuring reproducibility?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For example, solvent selection (e.g., dichloromethane in ), base strength (e.g., NaOH in ), and temperature control are critical. Use Design of Experiments (DoE) to minimize trial iterations by analyzing variables like molar ratios and reaction time. This approach aligns with statistical methods in chemical process optimization (e.g., fractional factorial designs in ). Post-synthesis, validate purity via HPLC or NMR (referenced in pyridazine analogs in ).
  • Key Parameters Table :
VariableOptimal RangeImpact on Yield
SolventDichloromethanePolarity control
BaseNaOH (1.2 eq)Deprotonation efficiency
Temp.25–40°CMinimizes side reactions

Q. How can researchers confirm the molecular structure and substituent positions of this compound?

  • Methodological Answer : Combine X-ray crystallography (as in for pyridazine analogs) with spectroscopic techniques:
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC for fluorophenyl and piperazine protons.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula.
  • FT-IR : Identify sulfonyl (S=O) and pyridazine ring vibrations. Cross-reference with computational simulations ().

Q. What safety protocols are essential for handling sulfonyl and fluorophenyl groups in this compound?

  • Methodological Answer : Follow Hazard Codes H314 (skin corrosion) and H318 (eye damage) (similar to ):
  • Use fume hoods, nitrile gloves, and PPE.
  • Store under inert gas (N₂/Ar) to prevent hydrolysis (, P210 guidelines).
  • Emergency protocols: Neutralize spills with NaHCO₃ (, P301–P390).

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reactivity data for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition-state analysis) to model sulfonyl-piperazine interactions (). Use ICReDD’s reaction path search to reconcile discrepancies between observed vs. predicted regioselectivity. For example, if experimental data shows unexpected fluorophenyl activation, simulate electronic effects (e.g., Hammett σ values) to identify steric/electronic outliers ().

Q. What strategies improve the compound’s solubility for in vivo studies without compromising target affinity?

  • Methodological Answer :
  • Structural modifications : Introduce polar groups (e.g., hydroxyl, amine) at the pyridazine 3-position (analogous to ’s pyridazin-3-amine derivatives).
  • Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes (referenced in ’s solubility optimization).
  • Table of Solubility Enhancers :
AdditiveConcentrationSolubility (mg/mL)
PEG-40010% v/v2.5 ± 0.3
HP-β-CD5% w/v4.1 ± 0.6

Q. How do fluorophenyl and sulfonyl groups influence binding kinetics in kinase inhibition assays?

  • Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Compare with analogs lacking sulfonyl groups (e.g., ’s fluorophenyl-pyridazine derivatives). For mechanistic insights, perform molecular dynamics (MD) simulations to track hydrogen bonding (e.g., sulfonyl-O⋯H-N interactions) and hydrophobic packing ().

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Comparative assays : Test across species (human vs. rodent microsomes) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4; ’s CYP inhibition data).
  • LC-MS/MS metabolite profiling : Identify oxidative metabolites (e.g., N-dealkylation at piperazine) and correlate with computational predictions ().

Methodological Resources

  • Experimental Design : Use DoE software (e.g., JMP, Minitab) for reaction optimization ().
  • Computational Tools : Gaussian (DFT), AutoDock (docking), GROMACS (MD) ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.